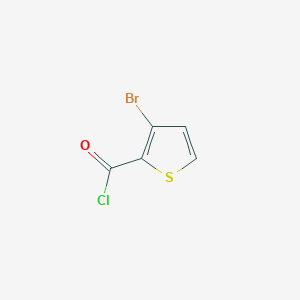

3-Bromothiophene-2-carbonyl chloride

Übersicht

Beschreibung

3-Bromothiophene-2-carbonyl chloride, also known as 3-Br-2-TC, is a synthetic organic compound with a molecular formula of C5H2BrClOS . It is a derivative of Thiophene, a five-membered aromatic heterocyclic compound containing one sulfur atom and four carbon atoms.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Bromothiophene-2-carbonyl chloride, often involves condensation reactions. Notable methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromothiophene-2-carbonyl chloride is represented by the InChI code1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H . Its molecular weight is 225.49 g/mol . Physical And Chemical Properties Analysis

3-Bromothiophene-2-carbonyl chloride has a molecular weight of 225.49 g/mol . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

3-Bromothiophene-2-carbonyl chloride: is a key intermediate in the synthesis of thiophene derivatives, which are known for their wide range of biological activities. These compounds exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . The versatility of thiophene derivatives makes them valuable for developing new medications.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives, including those derived from 3-Bromothiophene-2-carbonyl chloride, are used as corrosion inhibitors. They help protect metals and alloys from corrosive processes, which is crucial in maintaining the integrity and longevity of industrial machinery and infrastructure .

Organic Semiconductors

The compound plays a significant role in the advancement of organic semiconductors. Thiophene-based molecules are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties are harnessed to create components for various electronic devices .

Material Science Applications

Thiophene-mediated molecules, synthesized using 3-Bromothiophene-2-carbonyl chloride, are utilized in material science for their conductive properties. They are essential in creating innovative materials with specific electrical characteristics, which can be applied in a range of modern technologies .

Synthesis of Conjugated Polymers

This compound is instrumental in the synthesis of thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications. The use of transition metal-catalyzed synthesis methods, such as those involving nickel and palladium, allows for the creation of polymers with high regioregularity and tunable optoelectronic properties .

Pharmaceutical and Agrochemical Synthesis

3-Bromothiophene-2-carbonyl chloride is used in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity enables the creation of a multitude of compounds that can serve as active ingredients in drugs and agricultural products.

Advanced Material Development

The reactivity of 3-Bromothiophene-2-carbonyl chloride allows for its use in developing advanced materials. These materials often exhibit unique properties that can be tailored for specific applications, such as in the creation of new types of sensors or other high-tech devices.

Research Tool in Organic Chemistry

As a versatile building block in organic synthesis, 3-Bromothiophene-2-carbonyl chloride is a valuable research tool for chemists. It is used in various synthetic strategies, including condensation reactions, to explore new chemical pathways and reactions .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 3-Bromothiophene-2-carbonyl chloride may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Its molecular weight is 22549 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of 3-Bromothiophene-2-carbonyl chloride’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic compounds.

Action Environment

The action of 3-Bromothiophene-2-carbonyl chloride is likely influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be mild and functional group tolerant . The compound’s stability and efficacy may also be affected by storage conditions .

Eigenschaften

IUPAC Name |

3-bromothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKGMTULPADQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383926 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophene-2-carbonyl chloride | |

CAS RN |

25796-68-3 | |

| Record name | 3-bromothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

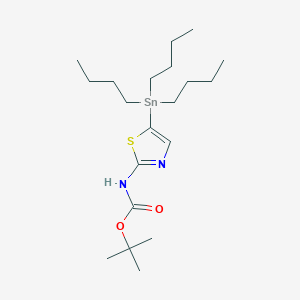

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)